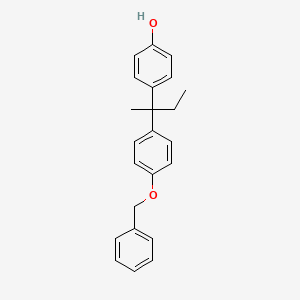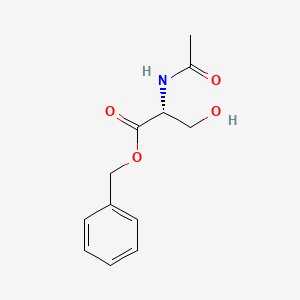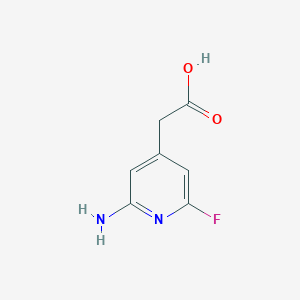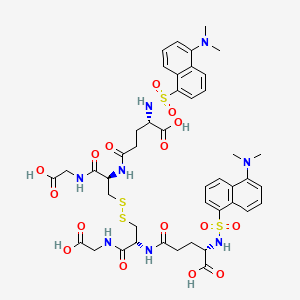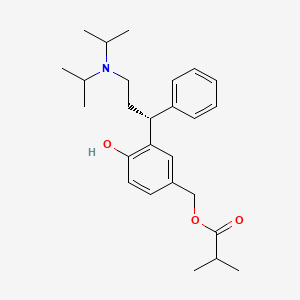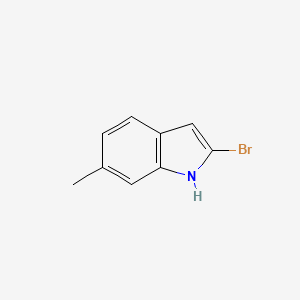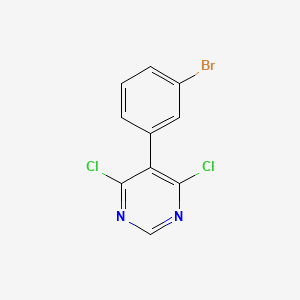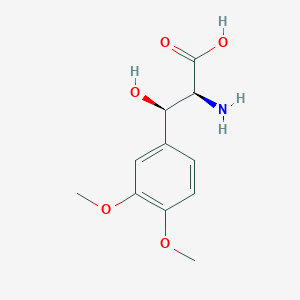
m,p-O-Dimethyl-L-threo-droxidopa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m,p-O-Dimethyl-L-threo-droxidopa is a synthetic compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . It is a derivative of droxidopa, a medication used to treat symptomatic neurogenic orthostatic hypotension . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
準備方法
The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, including the methylation of droxidopa. The reaction conditions typically require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.
化学反応の分析
m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action, particularly in relation to its parent compound, droxidopa.
Industry: It is used in the development of new materials and chemical processes, serving as a model compound for studying reaction mechanisms and kinetics
作用機序
The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.
類似化合物との比較
m,p-O-Dimethyl-L-threo-droxidopa is compared with other similar compounds, such as:
Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.
L-threo-dihydroxyphenylserine: Another derivative with similar pharmacological properties.
Methoxylated dihydroxyphenylserine: A related compound with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
特性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
InChIキー |
ZKPVWZDNDNCTBB-VHSXEESVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
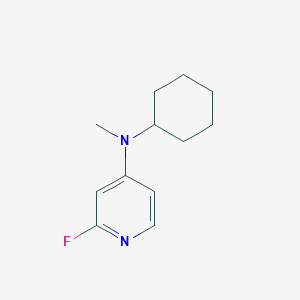


![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
